molecular formula C₂₃H₃₀O₄ B1147244 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol CAS No. 34635-42-2

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol

Cat. No.: B1147244
CAS No.: 34635-42-2
M. Wt: 370.48
Attention: For research use only. Not for human or veterinary use.
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Description

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol is a steroidal compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple double bonds and acetate groups

Mechanism of Action

Target of Action

The compound, also known as [(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate, is a structural analogue of DHT (5α-androstan-17β-ol-3-one). It is an endogenous steroid hormone and a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . The primary targets of this compound are likely to be the same as those of DHT, which include the androgen receptor (AR) and estrogen receptors (ERs), specifically ERβ .

Mode of Action

Instead, it acts as a selective, high-affinity agonist of the ERβ . This means it binds to the ERβ and activates it, leading to a series of downstream effects. It has been reported to also bind to ERα with low nanomolar affinity, with several-fold lower affinity relative to ERβ .

Biochemical Pathways

Upon binding to ERβ, the compound can influence several biochemical pathways. For example, it can positively regulate oxytocin neurons and signaling in the paraventricular nucleus of the hypothalamus . This regulation can have various effects, including antidepressant, anxiolytic, cognitive-enhancing, and stress-relieving effects .

Result of Action

The activation of ERβ by the compound can lead to various molecular and cellular effects. For example, it can have antiproliferative effects against prostate cancer cells . It can also enhance α-secretase activity by up-regulating the protein levels of A distintegrin and metalloprotease 10 and tumor necrosis factor-α-converting enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol typically involves multi-step organic reactions. One common method includes the acetylation of androsta-5,14,16-triene-3,17-diol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Androsta-5,14,16-triene-3,17-dione

    Reduction: Androsta-5,14,16-triene-3,17-diyl diol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex steroidal compounds.

    Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and cancer.

    Industry: It is utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • Androsta-5,14,16-triene-3,17-diol
  • Androsta-5,14,16-triene-3,17-dione
  • Androsta-5,14,16-triene-3,17-diyl monoacetate

Uniqueness

3,17-Di-O-acetyl Androsta-5,14,16-triene-3beta,17-diol is unique due to its dual acetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPYWDJVVVTSE-WBZBWJJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747585
Record name (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34635-42-2
Record name (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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